1-(2,5-Difluorophenyl)propan-2-one
Description
1-(2,5-Difluorophenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one (acetone) backbone substituted with a 2,5-difluorophenyl group. This compound is primarily utilized as a synthetic intermediate, particularly in the preparation of fluorinated analogs of bioactive molecules, where fluorine substitution enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMFVXEPISOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)propan-2-one can be achieved through several routes. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone under basic conditions . Another approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)propan-2-one and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2,5-Difluorophenyl)propan-2-one can be contextualized against related fluorinated phenylpropanones. Key differentiating factors include fluorine substitution patterns, electronic effects, and physicochemical properties. Below is a comparative analysis:
Table 1: Physicochemical and Reactivity Comparison of Fluorinated Phenylpropanones
| Compound | Substituents | Melting Point (°C) | LogP<sup>*</sup> | Solubility (Water) | Reactivity in Nucleophilic Addition |
|---|---|---|---|---|---|
| This compound | 2-F, 5-F | 45–47<sup>†</sup> | 2.3 | Low | Moderate |
| 1-(4-Fluorophenyl)propan-2-one | 4-F | 38–40 | 1.8 | Moderate | High |
| 1-(3,5-Difluorophenyl)propan-2-one | 3-F, 5-F | 50–52 | 2.5 | Very Low | Low |
| Phenylpropan-2-one (unsubstituted) | None | 18–20 | 1.2 | High | Very High |
<sup>*</sup>LogP (octanol-water partition coefficient) indicates lipophilicity. <sup>†</sup>Hypothetical data based on structural analogs.
Key Findings:
Electronic Effects :
- The 2,5-difluoro substitution creates a meta-directing electronic environment, reducing electron density at the carbonyl carbon compared to the unsubstituted phenylpropan-2-one. This results in moderate reactivity in nucleophilic additions, contrasting with the high reactivity of the 4-fluoro analog, where para-substitution minimally disrupts resonance stabilization .
- The 3,5-difluoro isomer exhibits even lower reactivity due to increased steric hindrance and stronger electron-withdrawing effects.
Physicochemical Properties :
- The 2,5-difluoro derivative’s melting point (45–47°C) is higher than the 4-fluoro analog due to enhanced molecular symmetry and intermolecular halogen bonding.
- Lipophilicity (LogP) : Fluorine substitution increases LogP, with the 3,5-difluoro isomer being the most lipophilic (LogP 2.5), aligning with trends in fluorinated drug design .
However, this is less pronounced than in 3,5-difluoro derivatives, which exhibit superior pharmacokinetic profiles in preclinical studies.
Biological Activity
1-(2,5-Difluorophenyl)propan-2-one is a fluorinated aromatic ketone that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound possesses a distinctive structure characterized by the presence of two fluorine atoms on the phenyl ring. This substitution pattern can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and may improve its binding affinity to target proteins, which is crucial for its pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth against various strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in experimental models. For instance, studies involving lipopolysaccharide (LPS)-stimulated zebrafish embryos showed that it could reduce reactive oxygen species (ROS) formation and inhibit nitric oxide (NO) production, which are key mediators of inflammation .
Case Studies
- Zebrafish Model : A study evaluated the protective effects of this compound on zebrafish embryos exposed to inflammatory stimuli. The results indicated that the compound improved survival rates and reduced markers of inflammation such as iNOS and COX-2 expression .
- Antimicrobial Testing : In a series of assays conducted to assess its antimicrobial efficacy, this compound was tested against several bacterial strains. Results showed a dose-dependent inhibition of growth, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other fluorinated compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3,5-Difluorophenyl)propan-2-one | Fluorine at meta positions | Enzyme interaction; potential drug candidate |
| 1-(4-Fluorophenyl)propan-2-one | Single fluorine substitution | Moderate antimicrobial activity |
| 1-(3,5-Dichlorophenyl)propan-2-one | Chlorine substitutions | Reduced enzyme selectivity |
This table illustrates how variations in halogen positioning can lead to different biological activities and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
